1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium acetate
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Overview
Description
1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium acetate is a complex organic compound featuring a pyridinium core linked to a phenyl-thiadiazole azo group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium acetate typically involves multi-step organic reactions. The process begins with the formation of the thiadiazole ring, followed by azo coupling with a phenyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions and yield. The use of catalysts and optimized reaction parameters is crucial to achieve high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium acetate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thiadiazole ring, potentially altering its electronic properties.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridinium rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields corresponding amines, while substitution reactions can introduce various functional groups onto the phenyl or pyridinium rings .
Scientific Research Applications
1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium acetate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium acetate involves its interaction with specific molecular targets. The compound’s thiadiazole and azo groups play a crucial role in its bioactivity, potentially interacting with enzymes and receptors to modulate biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Thiazoles: Compounds with a thiazole ring exhibit similar biological activities, including antimicrobial and anticancer properties.
Indoles: Indole derivatives share structural similarities and are known for their diverse pharmacological activities.
Imidazoles: These compounds also feature nitrogen-containing heterocycles and are used in various therapeutic applications.
Uniqueness: 1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium acetate is unique due to its combination of a pyridinium core with a phenyl-thiadiazole azo group, providing a distinct set of chemical and biological properties that differentiate it from other similar compounds .
Properties
CAS No. |
59709-09-0 |
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Molecular Formula |
C25H26N6O2S |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]-N-(2-pyridin-1-ium-1-ylethyl)aniline;acetate |
InChI |
InChI=1S/C23H23N6S.C2H4O2/c1-2-29(18-17-28-15-7-4-8-16-28)21-13-11-20(12-14-21)25-26-23-24-22(27-30-23)19-9-5-3-6-10-19;1-2(3)4/h3-16H,2,17-18H2,1H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
JPNWWWJVEZVPHJ-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC[N+]1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NC(=NS3)C4=CC=CC=C4.CC(=O)[O-] |
Origin of Product |
United States |
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